molecular formula C33H28ClN3O B11104300 9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11104300
M. Wt: 518.0 g/mol
InChI Key: HNKOYZAXJSCCRS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate amines and chlorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-chlorophenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H28ClN3O

Molecular Weight

518.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H28ClN3O/c1-2-37-29-10-6-3-7-24(29)25-17-21(13-16-30(25)37)33-32-28(35-26-8-4-5-9-27(26)36-33)18-22(19-31(32)38)20-11-14-23(34)15-12-20/h3-17,22,33,35-36H,2,18-19H2,1H3

InChI Key

HNKOYZAXJSCCRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=C(C=C5)Cl)NC6=CC=CC=C6N3)C7=CC=CC=C71

Origin of Product

United States

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